![molecular formula C19H16F3N5O4S3 B2487310 2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-46-4](/img/structure/B2487310.png)
2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiadiazole derivatives involves multiple steps, including the reaction of specific thiadiazole moieties with sulfonyl chlorides followed by further modifications. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities, entails the synthesis and evaluation of analogs for improved drug-like properties and solubility (Shukla et al., 2012). The synthesis routes for such compounds are designed to introduce specific functional groups that enhance the compound's biological activity and solubility.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including those with acetamide groups, often features a "V" shaped conformation with various intermolecular interactions, such as hydrogen bonds and π interactions, contributing to their stability and reactivity. The detailed crystallographic analysis of similar compounds reveals the significance of these interactions in dictating the compounds' structural configuration and potential binding capabilities (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving thiadiazole derivatives can include nucleophilic substitution, cyclization, and sulfonamide formation. These reactions are crucial for modifying the chemical structure to achieve desired biological activities. For instance, the reaction of thiadiazole with sulfonyl chlorides forms sulfonamides, a key step in synthesizing many pharmacologically active compounds. The reactivity of such compounds can be attributed to the presence of electrophilic carbon atoms and the ability of the thiadiazole ring to participate in various chemical reactions.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility and crystallinity, are influenced by their molecular structure. The introduction of sulfanyl and acetamido groups can improve solubility, which is essential for biological applications. Compounds with improved solubility have been synthesized by modifying the thiadiazole core, demonstrating the relationship between structure and physical properties (Shukla et al., 2012).
Applications De Recherche Scientifique
Modification of Biologically Active Amides and Amines
A study by Sokolov and Aksinenko (2012) proposed a modification approach for acetazolamide, a medical product, by interaction with specific compounds to yield heterocyclic compounds with the CF3 substituent. This modification can lead to the development of new therapeutic agents with enhanced properties (Sokolov & Aksinenko, 2012).
Synthesis in Antibacterial Compounds
Talagadadeevi et al. (2012) discussed the synthesis of an antibacterial compound involving reactions that lead to the formation of specific impurities. These processes are crucial for understanding the synthesis and impurity profiles of antibacterial drugs (Talagadadeevi et al., 2012).
Glutaminase Inhibitor Analog Synthesis
Shukla et al. (2012) synthesized and evaluated a series of analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as glutaminase inhibitors. These compounds could potentially offer improved drug-like molecular properties and are significant for cancer therapy research (Shukla et al., 2012).
Pharmacophore Hybridization for Anticancer Properties
Yushyn et al. (2022) used a pharmacophore hybridization approach for the design of small molecules with anticancer properties. They proposed a synthetic strategy involving stepwise alkylation and acylation to obtain target compounds with promising anticancer activity (Yushyn et al., 2022).
Schiff Base Ligand and Complexation
Crane et al. (2004) reported on the preparation of a Schiff base, non-symmetrical, compartmental ligand derived from acetazolamide and its mononuclear cobalt(III) complex. The study contributes to understanding the complexation and potential applications of these ligands in various fields (Crane et al., 2004).
Propriétés
IUPAC Name |
2-[2-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O4S3/c1-11(28)23-12-6-8-13(9-7-12)34(30,31)27-14-4-2-3-5-15(14)32-10-16(29)24-18-26-25-17(33-18)19(20,21)22/h2-9,27H,10H2,1H3,(H,23,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBZSFLRWBLILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)
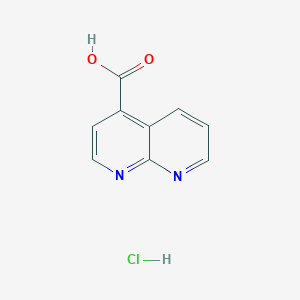
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)

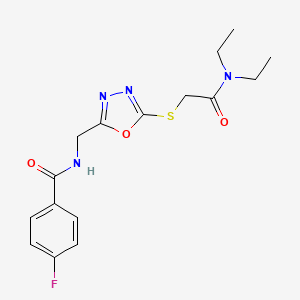


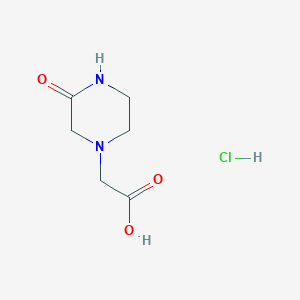
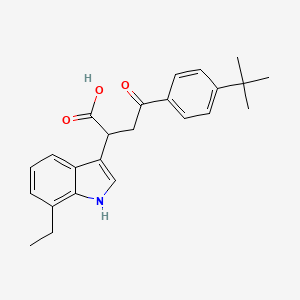
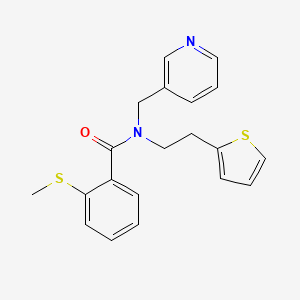
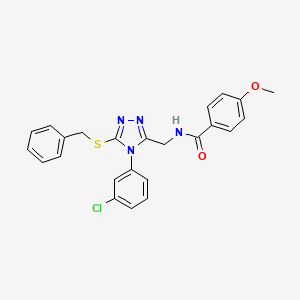
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)